molecular formula C15H16FN3O B7548296 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole

5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole

カタログ番号 B7548296
分子量: 273.30 g/mol
InChIキー: WZZRJORPCKAGDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation has been implicated in a variety of neurological and psychiatric disorders. The discovery of CPP-115 has opened up new avenues for research into the role of GABA in these conditions.

作用機序

The mechanism of action of 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole involves the inhibition of GABA transaminase, the enzyme responsible for the metabolism of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain, a reduction in seizure activity, and a decrease in anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

実験室実験の利点と制限

The advantages of using 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole in laboratory experiments include its potency and selectivity for GABA transaminase, as well as its ability to increase GABA levels in the brain. However, there are also limitations to its use, including the need for careful dosing and monitoring due to its potent effects on GABA metabolism.

将来の方向性

There are a number of potential future directions for research into 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole and its therapeutic applications. These include further studies of its effects on seizure activity and anxiety-like behavior, as well as its potential use in the treatment of addiction. In addition, there may be potential applications for this compound in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the potential of this compound in these areas.

合成法

The synthesis of 5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole involves a multi-step process that begins with the reaction of 3-fluorophenylacetic acid with ethyl isocyanoacetate to form the corresponding ethyl ester. This is followed by a condensation reaction with 2-pyrrolidinone to form the pyrrolidine intermediate. The final step involves the reaction of the pyrrolidine intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.

科学的研究の応用

5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. These include epilepsy, anxiety disorders, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

[2-(3-fluorophenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-18-14(7-8-17-18)15(20)19-9-3-6-13(19)11-4-2-5-12(16)10-11/h2,4-5,7-8,10,13H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJORPCKAGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。